Diethyl 1,2-dimethylbicarbamate
Description
Diethyl 1,2-dimethylbicarbamate is a synthetic carbamate derivative characterized by its bicarbamate functional groups, where two carbamate moieties are linked via a 1,2-dimethyl backbone. Carbamates are widely studied for their applications in agrochemicals, pharmaceuticals, and coordination chemistry due to their ability to act as ligands or enzyme inhibitors.
Properties
CAS No. |
15429-36-4 |
|---|---|
Molecular Formula |
C8H16N2O4 |
Molecular Weight |
204.22 g/mol |
IUPAC Name |
ethyl N-[ethoxycarbonyl(methyl)amino]-N-methylcarbamate |
InChI |
InChI=1S/C8H16N2O4/c1-5-13-7(11)9(3)10(4)8(12)14-6-2/h5-6H2,1-4H3 |
InChI Key |
LMDVFFHOTJYTLU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N(C)N(C)C(=O)OCC |
physical_description |
Liquid |
Origin of Product |
United States |
Preparation Methods
Diethyl 1,2-dimethylbicarbamate can be synthesized through several methods. One common approach involves the reaction of dimethylhydrazine with diethyl carbonate under controlled conditions . This reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion. Industrial production methods may involve continuous flow systems to enhance efficiency and yield .
Chemical Reactions Analysis
Diethyl 1,2-dimethylbicarbamate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines .
Scientific Research Applications
Diethyl 1,2-dimethylbicarbamate has several applications in scientific research. In chemistry, it is used as a reagent for the synthesis of other compounds and as a standard in chromatographic analysis . Industrially, it is used in the production of polymers and as a stabilizer in various formulations .
Mechanism of Action
The mechanism of action of diethyl 1,2-dimethylbicarbamate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by inhibiting certain enzymes and interfering with metabolic pathways . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest a role in modulating oxidative stress and inflammatory responses .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s bicarbamate structure differentiates it from mono-carbamate analogs. For example:
- Its ester linkages contrast with the carbamate (-NHCOO-) groups in Diethyl 1,2-dimethylbicarbamate, leading to differences in hydrolysis rates and biological activity .
- Diethyldithiocarbamate (C₅H₁₀NS₂⁻): Contains a dithiocarbamate group (-NCS₂⁻), which forms stable metal complexes. The absence of sulfur in this compound likely reduces its metal-binding affinity but may improve oxidative stability .
Physicochemical Properties
*Estimated values based on structural analogs.
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